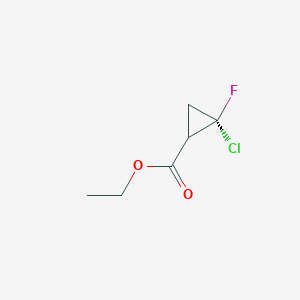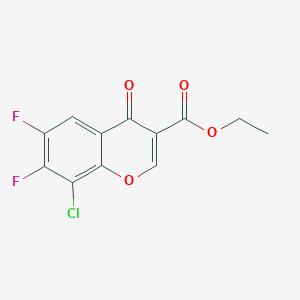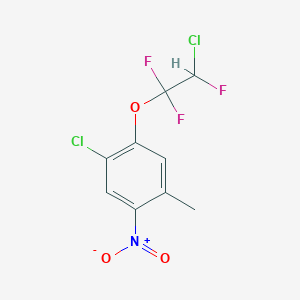
N-Benzyl-N-(2-bromo-2-fluorocyclopropyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(2-bromo-2-fluorocyclopropyl)-2-phenoxyacetamide (BFCPA) is a synthetic compound that has been studied extensively for its potential applications in a variety of scientific research fields. BFCPA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Scientific Research Applications
N-Benzyl-N-(2-bromo-2-fluorocyclopropyl)-2-phenoxyacetamide has been studied for its potential applications in a variety of scientific fields. It has been used as a tool to study the effects of a variety of biological molecules, such as enzymes and proteins, on the activity of other molecules. This compound has also been used to investigate the effects of drugs on the activity of various cellular processes. Additionally, this compound has been studied for its potential use in drug development, as it has been found to be a potent inhibitor of certain enzymes.
Mechanism of Action
N-Benzyl-N-(2-bromo-2-fluorocyclopropyl)-2-phenoxyacetamide has been found to act as a competitive inhibitor of enzymes and proteins. This means that it binds to the active site of the enzyme or protein, preventing the substrate from binding. This inhibition of enzyme activity can lead to the inhibition of a variety of biochemical processes, such as the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, this compound has been found to inhibit the activity of proteins involved in cell signaling pathways, such as MAPK, NF-κB, and PI3K/Akt. Furthermore, this compound has been found to inhibit the activity of certain ion channels, such as the voltage-gated calcium channels and the potassium channels.
Advantages and Limitations for Lab Experiments
N-Benzyl-N-(2-bromo-2-fluorocyclopropyl)-2-phenoxyacetamide has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it can be easily synthesized from readily available starting materials. Additionally, this compound has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of various drugs and biological molecules on cellular processes. However, this compound also has some limitations for laboratory experiments. It is a relatively unstable compound, and it has a short half-life in biological systems. Additionally, this compound has been found to be toxic at high concentrations, making it difficult to use in experiments with living organisms.
Future Directions
There are a number of potential future directions for the use of N-Benzyl-N-(2-bromo-2-fluorocyclopropyl)-2-phenoxyacetamide in scientific research. This compound could be used to study the effects of drugs on a variety of cellular processes, such as metabolism, cell signaling, and ion channel activity. Additionally, this compound could be used to investigate the effects of various biological molecules on the activity of enzymes and proteins. Furthermore, this compound could be studied for its potential use in drug development, as it has been found to be a potent inhibitor of certain enzymes. Finally, this compound could be used to study the effects of environmental toxins on cellular processes.
Synthesis Methods
N-Benzyl-N-(2-bromo-2-fluorocyclopropyl)-2-phenoxyacetamide is synthesized from the reaction of 2-bromo-2-fluorocyclopropane with 2-phenoxyacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, and the resulting product is a mixture of the desired compound and the by-product, 2-bromo-2-fluorocyclopropyl acetate. This mixture can be separated by column chromatography.
properties
IUPAC Name |
benzyl N-benzyl-N-(2-bromo-2-fluorocyclopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO2/c19-18(20)11-16(18)21(12-14-7-3-1-4-8-14)17(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFIVBQZEQCULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)Br)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)









